molecular formula C18H12ClN3O4 B11544146 N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]benzohydrazide

N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]benzohydrazide

Cat. No. B11544146
M. Wt: 369.8 g/mol
InChI Key: COYMVMZADDOORO-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]benzohydrazide is a complex organic compound that features a furan ring, a benzohydrazide moiety, and a chloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]benzohydrazide typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a hydrazide derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloronitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
  • N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide

Uniqueness

N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

properties

Molecular Formula

C18H12ClN3O4

Molecular Weight

369.8 g/mol

IUPAC Name

N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C18H12ClN3O4/c19-16-8-6-13(22(24)25)10-15(16)17-9-7-14(26-17)11-20-21-18(23)12-4-2-1-3-5-12/h1-11H,(H,21,23)/b20-11+

InChI Key

COYMVMZADDOORO-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.